1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one
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Overview
Description
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a versatile scaffold for the development of various pharmacologically active agents.
Preparation Methods
The synthesis of 1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 5-chloro-1H-1,2,4-triazole with a suitable ketone precursor under basic conditions. One common method includes the use of sodium bicarbonate as a base to facilitate the reaction . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium bicarbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives, which are used in various chemical reactions and studies.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, such as aromatase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of certain steroids. The carbonyl group in the compound also plays a role in forming hydrogen bonds with the active site of the enzyme, enhancing its inhibitory effect .
Comparison with Similar Compounds
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other triazole derivatives, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar triazole ring but with different substituents, leading to variations in biological activity and applications.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with distinct structural features and pharmacological properties.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: This compound has a longer carbon chain and different functional groups, resulting in unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
61140-01-0 |
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Molecular Formula |
C5H6ClN3O |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
1-(5-chloro-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H6ClN3O/c1-4(10)2-9-5(6)7-3-8-9/h3H,2H2,1H3 |
InChI Key |
UFLHGWSVBXEVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=NC=N1)Cl |
Origin of Product |
United States |
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